CB2R-IN-1

Overview

Description

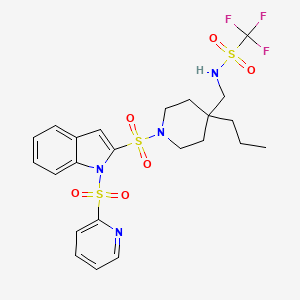

CB2R-IN-1 is a potent cannabinoid CB2 receptor inverse agonist . The cannabinoid receptor type 2 (CB2R) is a G protein-coupled receptor (GPCR) that is considered a promising therapeutic target in inflammation-related disorders .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a formula of C23H27F3N4O6S3 and a molecular weight of 608.67 . It’s part of the GPCR family, which includes the cannabinoid receptors type 1 and 2 (CB1/2R) .

Chemical Reactions Analysis

This compound is a potent cannabinoid CB2 receptor ligand with excellent selectivity over the CB1 receptor . It’s known that CB2R activation is a general and robust principle to attenuate inflammation and associated tissue injury .

Physical And Chemical Properties Analysis

This compound is a small molecule with a molecular weight of 608.67 and a formula of C23H27F3N4O6S3 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

CB2R in Disease and Therapy

CB2R's Role in Neurodegenerative Diseases and Neuroinflammation

- CB2Rs are increasingly recognized as novel targets for developing therapeutic approaches and PET probes for early diagnosis of neuroinflammation, a precursor to neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). Unlike CB1 receptors, CB2Rs are mainly expressed in peripheral and immune tissues but also in the brain, suggesting their involvement in a range of neurological and psychiatric disorders (Contino, Capparelli, Colabufo, & Bush, 2017).

CB2R in Cancer Research

- CB2Rs play a vital role in carcinogenesis and cancer progression. Their expression levels are often upregulated in various types of cancers, making CB2R a promising therapeutic target for cancer treatment with potentially low side effects. The development of CB2R-targeted imaging tools and therapeutics is an area of active research, indicating the receptor's significance in cancer biology and treatment strategies (Zhang, Shao, & Bai, 2013).

Potential Therapeutic Applications

CB2R Agonists and Antagonists

- The development and evaluation of CB2R ligands, including agonists and antagonists, provide insights into the receptor's pharmacological modulation. Such compounds could offer new avenues for treating inflammatory diseases, autoimmune disorders, pain, and even specific cancers. The specificity and binding properties of these ligands to CB2R are crucial for their potential therapeutic applications, underscoring the importance of designing selective CB2R modulators for clinical use (Soethoudt et al., 2017).

CB2R in Mental Health Research

- Explorations into CB2R's role in mental health suggest its involvement in neuropsychiatric disorders, including depression, schizophrenia, and substance abuse. The identification of CB2R gene variants and their association with these conditions indicates that CB2R could be a novel target for the treatment of mental health disorders. Research into CB2R's functional presence in the brain and its potential role in such disorders opens up possibilities for new therapeutic strategies based on cannabinoid receptor modulation (Onaivi, Ishiguro, & Liu, 2015).

Mechanism of Action

Target of Action

CB2R-IN-1 primarily targets the Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor . This receptor is primarily expressed in the immune system under normal conditions, but its expression can be robustly induced in various disease states . The CB2R is notably expressed in most leukocyte types, including eosinophils, neutrophils, monocytes, B and T lymphocytes .

Mode of Action

this compound interacts with its primary target, the CB2R, to exert its effects. Activation of CB2R has been shown to result in β-endorphin release from keratinocytes, which then acts on primary afferent neurons to inhibit nociception . The activation of CB2R can also regulate the functions of human leukocytes .

Biochemical Pathways

this compound’s interaction with CB2R affects several biochemical pathways. For instance, CB2R activation can yield vasodilation via vanilloid TRPV1 channels . Additionally, CB2R activation controls intracellular autophagy and may regulate secretion of extracellular vesicles from adipocytes that participate in recycling of lipid droplets .

Result of Action

The activation of CB2R by this compound can have several molecular and cellular effects. For instance, it can mitigate NLRP3-mediated neuroinflammation . It can also inhibit the binding of fork head box g1 to the autophagy molecule microtubule-associated protein 1 light chain 3 beta, increase astrocytic autophagy levels, and facilitate NLRP3 degradation through the autophagy–lysosome pathway .

Action Environment

Environmental factors can influence the action of this compound. For example, stressors can interact with CB2R function to increase the risk of depression-like behaviors . Furthermore, the activation of CB2R can be influenced by the presence of other receptors such as the cannabinoid 1 receptor (CB1R), peroxisome proliferator-activated receptor gamma (PPARγ), and 5-Hydroxytryptamine receptor 4 (5-HT4R) .

Safety and Hazards

properties

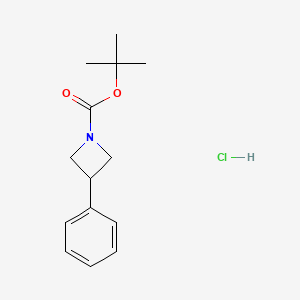

IUPAC Name |

1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSFQIHOYMIPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q2: Considering the study highlighting CB2R's role in modulating microglia polarization [], how could this knowledge be applied to investigate the potential of CB2R-IN-1 in neuroinflammatory diseases?

A2: The study [] demonstrated that activating CB2R promoted the shift of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in a chronic pain model. This suggests that CB2R agonists like this compound could potentially be investigated for their ability to modulate microglia activity and dampen neuroinflammation, which is a key feature of many neurological diseases. Investigating the effects of this compound on microglia polarization in relevant disease models could offer valuable insights into its therapeutic potential for neuroinflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

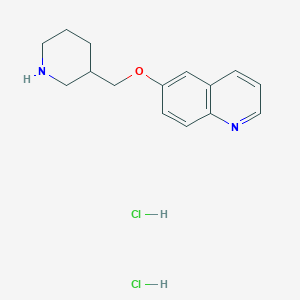

![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)

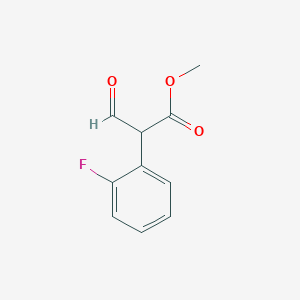

![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)

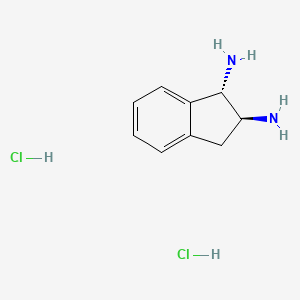

![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)

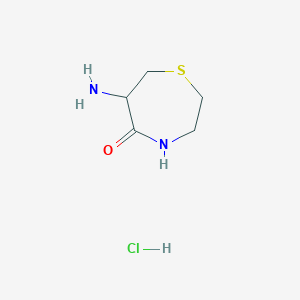

![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)

![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)

![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)